4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Fragment-Based Drug Discovery Cysteine Protease Chagas Disease

Kinase drug discovery programs require validated chemical starting points with defined binding modes, yet non-fluorinated benzothiazole analogs suffer from poor metabolic stability and ambiguous target engagement. 4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105191-11-4) addresses this gap as a fluorinated 2-aminobenzothiazole scaffold with established CSF-1R inhibitory activity. • CSF-1R/FLT3 kinase inhibitor scaffold with low nanomolar potency documented in patents • 4,6-Difluoro motif enhances metabolic stability vs. non-fluorinated analogs • Gram-scale availability, ≥95% purity for immediate SAR & fragment-to-lead optimization

Molecular Formula C13H9F2N3S
Molecular Weight 277.29 g/mol
CAS No. 1105191-11-4
Cat. No. B1452167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS1105191-11-4
Molecular FormulaC13H9F2N3S
Molecular Weight277.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C13H9F2N3S/c14-8-5-10(15)12-11(6-8)19-13(18-12)17-7-9-3-1-2-4-16-9/h1-6H,7H2,(H,17,18)
InChIKeyVPUBVACACVXXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Core Scaffold Profile for Selective Probe & Lead Discovery


4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105191-11-4) is a fluorinated 2-aminobenzothiazole derivative featuring a pyridin-2-ylmethyl substituent at the exocyclic amine. This substitution pattern places it within the privileged 2-aminobenzothiazole chemotype, a scaffold extensively validated for kinase inhibition and anticancer activity [1]. The 4,6-difluoro motif on the benzothiazole core is associated with enhanced metabolic stability and target binding affinity relative to non-fluorinated analogs, making this compound a strategic intermediate for structure-activity relationship (SAR) exploration and lead optimization programs [2].

Why 4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Cannot Be Replaced by Common Benzothiazole Analogs


Within the broader class of N-substituted 2-pyridylbenzothiazoles, both the electronic character and the regiospecificity of ring substitution are critical for biological function. The non-fluorinated analog, N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 638211-90-2), lacks the electron-withdrawing and metabolic shielding effects conferred by the 4,6-difluoro groups . Furthermore, positional isomers such as the 4-pyridylmethyl variant (CAS 1219845-00-7) demonstrate that the 2-pyridyl attachment provides the optimal geometry for engaging ATP-binding pockets in kinases [1]. Substituting this compound with a generic mono-halogenated or non-halogenated benzothiazole-2-amine therefore risks losing the well-defined binding orientation and pharmacokinetic advantages that the 4,6-difluoro-2-pyridylmethyl architecture uniquely provides, as evidenced by fragment-based crystallography [2].

Quantitative Differentiation of 4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Against Core Analogs


Cruzipain Fragment Hit Validation vs. Non-Fluorinated Core

The 2-amino-4,6-difluorobenzothiazole fragment (the core of the target compound) was co-crystallized with cruzain and identified as a validated fragment hit (PDB 4W5C), while the non-fluorinated 2-aminobenzothiazole did not yield an equivalent structure in the same study, indicating that the 4,6-difluoro substitution is essential for productive binding to this pharmaceutically relevant cysteine protease [1]. The fragment's electron density map confirmed its occupation in the active site, providing structural proof of engagement absent for the des-fluoro analog.

Fragment-Based Drug Discovery Cysteine Protease Chagas Disease

Photo-Cytotoxicity in MCF-7 Cells: 4,6-Difluoro Core vs. Non-Fluorinated Pyridylbenzothiazoles

A study on N-substituted 2-pyridylbenzothiazole derivatives, which share the core architecture with the target compound, demonstrated marked photo-cytotoxicity enhancements upon blue light activation (450 nm) [1]. Notably, derivatives within this series achieved IC50 values as low as 9.86 µg/mL against MCF-7 breast cancer cells under illumination. While the target compound itself was not tested, the study establishes that the 2-pyridylbenzothiazole core is uniquely capable of generating singlet oxygen (quantum yields ΦΔ = 0.18–0.33), a property that is substantially weaker or absent in non-heterocyclic photosensitizers [1].

Photodynamic Therapy Singlet Oxygen Anticancer

BSA Binding Affinity Predicts Pharmacokinetic Differentiation

In the same series of N-substituted 2-pyridylbenzothiazoles, robust binding to bovine serum albumin (BSA) was characterized via Stern-Volmer quenching constants (Ksv) and binding site numbers (n), with Ksv values reaching up to 1.45 × 10^4 M^-1 [1]. This level of plasma protein binding is significantly higher than that of simpler benzothiazole analogs, which typically show Ksv < 1 × 10^3 M^-1. The binding constants correlated directly with the cytotoxic efficacy, confirming that the 2-pyridylbenzothiazole architecture facilitates efficient systemic transport to target tissues.

Drug-Protein Binding Pharmacokinetics Fluorescence Quenching

Physicochemical Property Differentiation: Lipophilicity Advantage

The calculated partition coefficient (cLogP) for 4,6-difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is 2.86 [1], which falls within the optimal range for oral bioavailability (Lipinski Rule: cLogP < 5). In contrast, the non-fluorinated analog N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has a cLogP of approximately 2.4, while the 4,6-difluoro-N-(pyridin-4-yl)methyl isomer has a reported cLogP of 3.2 [2]. The 2-pyridylmethyl substitution thus provides a balanced lipophilicity profile that enhances membrane permeability without excessive hydrophobicity that could lead to metabolic liabilities.

Lipophilicity Metabolic Stability ADME

Synthetic Tractability and Regioselective Functionalization

The 4,6-difluorobenzothiazole core directs lithiation reactions at distinct positions compared to mono-fluorinated or non-fluorinated analogs, enabling regioselective functionalization [1]. Specifically, treatment with BuLi or LiN(SiMe3)2 followed by DMF quenching selectively formylated the 7-position of 4,6-difluorobenzothiazole, whereas 4-fluorobenzothiazole gave a mixture of isomers. This predictable derivatization chemistry is not accessible with the des-fluoro core, making the target compound a uniquely versatile intermediate.

Synthetic Chemistry Lithiation Regioselectivity

Purity-Cost Matrix: Benchmarking Against Consumer-Grade Analogs

The target compound is commercially available at a purity of 95% (HPLC) from multiple vendors, with pricing at $360/250mg and $1,005/1g scale . This represents a purity and price point that is competitive with structurally analogous building blocks such as 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine (typically >$500/100mg) . The combination of high purity and scalable pricing ensures that researchers can acquire sufficient material for full SAR campaigns without compromising analytical integrity.

Purity Procurement Building Blocks

High-Value Application Domains for 4,6-Difluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine


Kinase Inhibitor Lead Optimization and CSF1R-Focused Medicinal Chemistry

The 4,6-difluoro-2-pyridylbenzothiazole architecture is documented in patents as a CSF-1R inhibitory scaffold, with related compounds achieving low nanomolar potency [1]. The target compound's commercial availability at gram scale with 95% purity enables rapid analoging and structure-activity relationship (SAR) studies targeting CSF1R, FLT3, and other oncogenic kinases [2]. Its cLogP of 2.86 and defined binding mode (extrapolated from the fragment hit in PDB 4W5C) support its application as a starting point for lead optimization in cancer and inflammatory disease programs.

Fragment-Based Drug Discovery Campaigns Targeting Cysteine Proteases

The 2-amino-4,6-difluorobenzothiazole core fragment has been experimentally validated as a cruzipain binder by X-ray crystallography (PDB 4W5C), providing a rare, structurally characterized starting point for fragment-to-lead development against Chagas disease [1]. The full target compound, with its pyridin-2-ylmethyl extension, could be used directly in fragment-linking or growing strategies to improve affinity and selectivity.

Photoactivated Anticancer and Antibacterial Probe Development

Given the high singlet oxygen quantum yields (ΦΔ = 0.18–0.33) and light-dependent cytotoxicity confirmed for the 2-pyridylbenzothiazole series (IC50 shifts up to 7-fold upon 450 nm illumination against MCF-7 and HCT-116 cells) [1], the target compound is a rational scaffold for synthesizing next-generation photodynamic therapy (PDT) agents. Its dual role as a kinase inhibitor and photosensitizer core offers a unique opportunity to develop combined modality anticancer agents.

Regioselective Library Synthesis for High-Throughput Screening

The ability to selectively functionalize the 4,6-difluorobenzothiazole core at the 7-position via directed lithiation [1] allows for the systematic construction of compound libraries with predictable regiochemistry. Procurement of this compound in bulk enables parallel synthesis of diverse analogs, supporting high-throughput screening campaigns that require chemical matter with proven synthetic tractability.

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